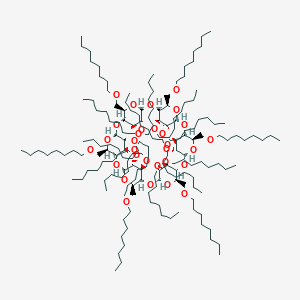

2,3,6-Tri-O-octyl-alpha-cyclodextrin

Description

Properties

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3/t151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163+,164+,165+,166+,167+,168+,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPVMBYXMRFORE-YHIDQUJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCCCCCCCC)OCCCCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCCCCCCCC)OCCCCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCCCCCCCC)OCCCCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCCCCCCCC)OCCCCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C180H348O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435201 | |

| Record name | 140395-31-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2993 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140395-31-9 | |

| Record name | 140395-31-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,3,6-Tri-O-octyl-alpha-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of drug delivery is in a constant state of evolution, driven by the need to enhance the therapeutic efficacy and safety of pharmaceutical agents. A significant challenge in this domain is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and clinical utility.[1][2] Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to address this challenge through the formation of inclusion complexes.[1][3] This guide focuses on a specific, lipophilic derivative, 2,3,6-Tri-O-octyl-alpha-cyclodextrin, providing an in-depth exploration of its chemical properties and the analytical methodologies required for its characterization. As a fully substituted, non-polar cyclodextrin, it offers unique potential for the formulation of highly lipophilic drugs that are incompatible with more hydrophilic cyclodextrin derivatives.

Introduction to 2,3,6-Tri-O-octyl-alpha-cyclodextrin

2,3,6-Tri-O-octyl-alpha-cyclodextrin is a derivative of alpha-cyclodextrin, a six-membered cyclic oligosaccharide. In this modified form, all of the hydroxyl groups at the 2, 3, and 6 positions of each glucopyranose unit have been substituted with octyl ether groups. This extensive modification dramatically alters the physicochemical properties of the parent cyclodextrin, transforming it from a water-soluble molecule into a highly lipophilic one. This characteristic makes it a compelling excipient for formulation scientists working with poorly water-soluble or oily drug substances.[4]

The primary mechanism by which cyclodextrins enhance drug solubility and stability is through the formation of inclusion complexes, where a "guest" molecule (the drug) is encapsulated within the central cavity of the "host" cyclodextrin.[3] The substitution of all hydroxyl groups with long alkyl chains in 2,3,6-Tri-O-octyl-alpha-cyclodextrin results in a molecule with a non-polar exterior, enhancing its solubility in organic solvents and its affinity for lipophilic guest molecules.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is paramount for its effective application in drug formulation. While specific experimental data for this particular derivative is not extensively published, we can infer its likely characteristics based on the properties of similar per-alkylated cyclodextrins and established analytical techniques.

Physical Properties

The physical state and density are fundamental parameters for any pharmaceutical excipient.

| Property | Value | Source |

| Density | 1.14 g/mL at 20 °C (lit.) | [6] |

| Appearance | Expected to be a solid or viscous oil at room temperature | Inferred |

Solubility Profile

The solubility of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is expected to be dictated by its highly non-polar nature.

-

Aqueous Solubility : Due to the replacement of all hydrophilic hydroxyl groups with lipophilic octyl chains, the aqueous solubility is expected to be extremely low.

-

Organic Solubility : Conversely, it is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents, such as chloroform, dichloromethane, toluene, and ethers. The solubility in polar organic solvents like ethanol and methanol may be more limited.[5]

A detailed experimental protocol for determining the solubility of this compound is provided in Section 3.1.

Experimental Protocols for Characterization

The following section outlines detailed, step-by-step methodologies for the comprehensive characterization of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.

Determination of Solubility

Objective: To quantitatively determine the solubility of 2,3,6-Tri-O-octyl-alpha-cyclodextrin in a range of pharmaceutically relevant solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3,6-Tri-O-octyl-alpha-cyclodextrin to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, chloroform, dichloromethane, acetone, and a relevant buffer solution).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, to simulate relevant storage and physiological conditions.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), as the compound lacks a strong chromophore.

-

Quantify the concentration of the dissolved cyclodextrin derivative against a calibration curve prepared from standards of known concentration.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Structural Elucidation via Spectroscopic Techniques

Objective: To confirm the chemical structure and purity of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.

Rationale: NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[7][8] For 2,3,6-Tri-O-octyl-alpha-cyclodextrin, ¹H and ¹³C NMR will confirm the presence of the octyl chains and the successful substitution at all 2, 3, and 6 positions.

Experimental Workflow:

Caption: Workflow for NMR-based structural characterization.

Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[9][10] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable soft ionization techniques for large molecules like cyclodextrin derivatives.[10][11]

Experimental Workflow:

Caption: Workflow for mass spectrometry analysis.

Thermal Analysis

Objective: To evaluate the thermal stability and identify any phase transitions of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[12][13] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.[14][15]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA or DSC pan.

-

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

-

DSC Analysis:

-

Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).

-

Record the heat flow. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition.

-

A cooling and second heating cycle can be performed to investigate reversible transitions.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition.

-

From the DSC thermogram, identify the peak temperatures of any endothermic or exothermic events. The peak of an endotherm is typically reported as the melting point.

-

Applications in Drug Development

The unique lipophilic nature of 2,3,6-Tri-O-octyl-alpha-cyclodextrin opens up specialized applications in drug formulation, particularly for highly water-insoluble or oily drugs.

-

Solubilization of Lipophilic Drugs: It can act as a carrier for lipophilic drugs in non-aqueous or lipid-based formulations, potentially improving drug loading and stability.[2][16]

-

Taste Masking: By encapsulating drugs with unpleasant tastes, it may be used in oral formulations to improve patient compliance.

-

Controlled Release: The formation of stable inclusion complexes can modulate the release rate of the encapsulated drug.[16]

-

Stabilization: It can protect sensitive drug molecules from degradation by light, heat, or oxidation.[1]

Conclusion

2,3,6-Tri-O-octyl-alpha-cyclodextrin represents a specialized but potentially valuable tool in the pharmaceutical scientist's formulary. Its pronounced lipophilicity distinguishes it from more common hydrophilic cyclodextrin derivatives, offering a niche for the formulation of challenging, poorly soluble drug candidates. While a comprehensive public database of its specific physicochemical properties is still developing, the analytical methodologies outlined in this guide provide a robust framework for its thorough characterization. As the demand for innovative drug delivery solutions for increasingly complex molecules grows, the exploration of such novel excipients will be crucial for the successful development of next-generation therapeutics.

References

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

-

Cyclodextrins in delivery systems: Applications. PMC - NIH.

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.

-

Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. ResearchGate.

-

CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

(PDF) Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate.

-

Exploring physicochemical characteristics of cyclodextrin through M-polynomial indices.

-

Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry.

-

-

Physical Properties of Cyclodextrins. Didaktik der Chemie.

-

-

Mass Spectrometry of Esterified Cyclodextrins. MDPI.

-

NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions (RSC Publishing).

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

-

TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS.

-

NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.

-

Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.

-

Characterizing Solid Compounds by DSC and TGA.

-

Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin. Beilstein Journals.

-

(PDF) Mass Spectrometry of Esterified Cyclodextrins. ResearchGate.

-

An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics.

-

Physicochemical properties of natural cyclodextrins. ResearchGate.

-

Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.

-

Cyclodextrin Solubility: Can Green Solvents Be the Solution?

-

Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry.

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

-

Solvent Effects on Chemical Processes. 10. Solubility of α-Cyclodextrin in Binary Aqueous-Organic Solvents: Relationship to Solid Phase Composition. Scilit.

-

(PDF) Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications.

-

Cyclodextrin - Essential Oil Complexes Studied by Thermal Gravimetry Analysis - Differential Scanning Calorimetry. Bentham Science Publisher.

-

2,3,6-TRI-O-OCTYL-ALPHA-CYCLODEXTRIN CAS#: 140395-31-9 • ChemWhat.

-

NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.

-

Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. PMC.

-

NMR H1 spectrum of Per-(2,3,6-O-allyl) b-CD. The Per-(2,3,6-O-allyl). ResearchGate.

-

Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine.

-

Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. PubMed.

Sources

- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 6. chemwhat.com [chemwhat.com]

- 7. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. intelcentru.ro [intelcentru.ro]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lipophilic α-Cyclodextrin Derivatives for Chiral Recognition

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their efficacy and safety. Cyclodextrins (CDs) have emerged as exceptionally versatile chiral selectors in analytical and separation sciences. Among the native cyclodextrins, α-cyclodextrin, with its smaller cavity size, offers unique selectivity for specific guest molecules. However, its utility is often constrained by its hydrophilic nature. This guide provides an in-depth exploration of lipophilic α-cyclodextrin derivatives, detailing their synthesis, the nuanced mechanisms of chiral recognition, and their application in modern analytical techniques. We will examine the causal relationship between lipophilic functionalization and enhanced enantioselective capabilities, present field-proven experimental protocols, and offer insights into the thermodynamic principles governing these interactions.

Foundational Principles: Chirality and the Role of α-Cyclodextrin

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical industry, enantiomers of the same active ingredient can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent analysis of the enantiomeric purity of chiral drugs.

Cyclodextrins are cyclic oligosaccharides derived from starch, with α-cyclodextrin (α-CD) being composed of six D-glucose units linked by α-1,4-glucosidic bonds.[1] This arrangement forms a truncated cone structure with a relatively lipophilic inner cavity and a hydrophilic exterior rimmed with hydroxyl groups.[2] This unique topology allows CDs to encapsulate guest molecules, forming non-covalent inclusion complexes.[3] Because cyclodextrins are themselves chiral, composed of D-glucose units, they can form diastereomeric complexes with enantiomeric guests, exhibiting slightly different stabilities that can be exploited for separation.[4] The smaller cavity of α-CD makes it particularly suitable for the inclusion of small aromatic or acyclic molecules.[5]

The Imperative for Lipophilicity: Enhancing Recognition and Versatility

While native α-CD is an effective chiral selector, its high hydrophilicity limits its solubility in organic solvents and its effectiveness as a stationary phase in gas chromatography. The strategic chemical modification of the external hydroxyl groups with lipophilic moieties addresses these limitations and significantly expands its application scope.

Causality Behind Lipophilic Derivatization:

-

Enhanced Solubility: Introducing non-polar groups (e.g., alkyl, benzyl) drastically increases the solubility of α-CD in organic solvents, making it a suitable chiral selector for non-aqueous capillary electrophoresis (NACE) and a mobile phase additive in reversed-phase HPLC.[3]

-

Improved Host-Guest Interactions: Lipophilic substituents can provide additional points of interaction with hydrophobic guest molecules through van der Waals forces and can act as steric barriers, forcing a more specific and rigid orientation of the guest within the cavity. This "induced fit" can amplify the subtle energetic differences between diastereomeric complexes, leading to greater enantioselectivity.[6][7]

-

Creation of Chiral Stationary Phases (CSPs): Lipophilic derivatives can be used as or dissolved in stationary phases for gas-liquid chromatography (GC), allowing for the separation of volatile enantiomers.[8][9] Their thermal stability and selective interactions are paramount in this context.

Synthesis of Lipophilic α-Cyclodextrin Derivatives

The synthesis of lipophilic α-CD derivatives involves the targeted modification of the primary (C6) and secondary (C2, C3) hydroxyl groups on the glucose units. Perfunctionalization, where all hydroxyl groups are substituted, is a common strategy to ensure homogeneity and maximize lipophilicity.[10]

Key Synthetic Strategies

-

Peralkylation/Perbenzylation: This is achieved by treating the α-CD with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, followed by reaction with an alkyl or benzyl halide (e.g., methyl iodide, benzyl chloride).[10] The absence of regioisomers in persubstituted products is a significant advantage.[11]

-

Peracylation: This involves reacting α-CD with an acid anhydride or acyl chloride in the presence of a base catalyst (e.g., pyridine) to form ester linkages.

Diagram: General Synthesis Workflow for Perbenzylated α-Cyclodextrin

The following diagram illustrates the key steps in the synthesis of a perfunctionalized lipophilic α-CD derivative.

Caption: A logical workflow for the synthesis of perbenzylated α-cyclodextrin.

Experimental Protocol: Synthesis of Per(6-O-tert-butyldimethylsilyl)-α-cyclodextrin

This protocol describes a selective substitution on the primary hydroxyl groups, a common strategy to create lipophilic derivatives while retaining secondary hydroxyls for hydrogen bonding interactions.

Materials:

-

α-Cyclodextrin (dried under vacuum)

-

Anhydrous Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

Dissolution: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of anhydrous α-cyclodextrin in 50 mL of anhydrous pyridine. Stir until a clear solution is obtained.

-

Silylation: Slowly add 1.5 equivalents of TBDMSCl per hydroxyl group (1.5 * 6 = 9 equivalents total) to the solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of methanol to quench any unreacted TBDMSCl.

-

Precipitation: Pour the reaction mixture into 500 mL of vigorously stirred ice-cold deionized water. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Drying and Characterization: Dry the purified product under high vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and degree of substitution.

The Molecular Mechanism of Chiral Recognition

Chiral recognition by lipophilic α-CD derivatives is a dynamic process governed by the formation of transient diastereomeric complexes between the CD host and the enantiomeric guests. The separation is achieved because the complex formed with one enantiomer is more stable than the complex formed with the other.[4] This difference in stability (ΔΔG°) arises from a combination of intermolecular forces.

-

Inclusion Complexation: The primary interaction involves the insertion of a hydrophobic part of the guest molecule into the lipophilic cavity of the α-CD.[3]

-

Hydrogen Bonding: The secondary hydroxyl groups at the wider rim of the CD can act as hydrogen bond donors or acceptors, interacting with polar functional groups on the guest molecule.[9] The ability of these groups to participate in H-bonding is pivotal for chiral recognition.[12]

-

Steric Interactions: The bulky lipophilic groups attached to the CD rim create a chiral barrier. Favorable recognition occurs when the guest enantiomer fits snugly, maximizing attractive forces. The other enantiomer may experience steric repulsion with these groups, leading to a less stable complex.[7][13]

-

Thermodynamic Drivers: The overall process is governed by thermodynamics.[14] Enantioselectivity is achieved when there is a difference in the free energy of binding (ΔG°) between the two enantiomers. This can be driven by differences in enthalpy (ΔH°), reflecting stronger binding interactions, or entropy (ΔS°), often related to the release of water molecules from the cavity.[15][16]

Diagram: Conceptual Model of Chiral Recognition

This diagram illustrates how a lipophilic α-CD can preferentially bind one enantiomer over another.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Chiral recognition of macromolecules with cyclodextrins: pH- and thermosensitive copolymers from N-isopropylacrylamide and N-acryloyl-D/L-phenylalanine and their inclusion complexes with cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral recognition ability of alpha-cyclodextrin with regard to some monoterpenoids under gas-liquid chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Functionalization of Cyclodextrins | Encyclopedia MDPI [encyclopedia.pub]

- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR studies of chiral recognition by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. d-nb.info [d-nb.info]

Per-O-octyl alpha-cyclodextrin structure and solubility

Technical Deep Dive: Per-O-octyl -Cyclodextrin Structure and Solubility[1]

Executive Summary

This technical guide provides a comprehensive analysis of Per-O-octyl

Molecular Architecture & Physicochemical Profile[2][3][4][5]

Structural Inversion

Native

-

Formula:

-

Molecular Weight: ~3000–3100 Da (depending on isotopic precision)[1]

-

Conformation: The steric bulk of 18 octyl chains forces the glucose macrocycle into a distorted cone or "skirt" conformation to minimize steric clashes between the rim-bound alkyl tails.

Solubility Thermodynamics

The exhaustive alkylation eliminates the hydrogen-bonding network responsible for the water solubility of native CDs. The resulting molecule behaves as a discotic mesogen (a disk-like molecule capable of forming liquid crystals) and exhibits high solubility in low-polarity solvents.[1]

Table 1: Comparative Solubility Profile

| Solvent Class | Representative Solvent | Native | Per-O-octyl | Mechanistic Driver |

| Polar Protic | Water | High (~145 mg/mL) | Insoluble (< 0.1 µg/mL) | Hydrophobic effect; lack of H-bond donors.[1] |

| Polar Aprotic | DMSO | High | Low/Moderate | Solvation energy competes with alkyl chain aggregation. |

| Non-Polar | n-Hexane | Insoluble | High (> 100 mg/mL) | Van der Waals interactions; "like dissolves like".[1] |

| Chlorinated | Chloroform ( | Insoluble | Very High | Excellent solvation of aliphatic chains.[1] |

| Ethers | THF | Low | High | Ether-oxygen coordination and alkyl compatibility.[1] |

Experimental Protocols

Synthesis: Williamson Etherification (Self-Validating Protocol)

The synthesis requires anhydrous conditions to prevent the competitive hydrolysis of the alkylating agent. The following protocol ensures complete substitution (Degree of Substitution, DS = 18).

Reagents:

-

Native

-Cyclodextrin (dried in vacuo at 100°C for 24h). -

1-Bromooctane (excess).[1]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

-

N,N-Dimethylformamide (DMF), anhydrous.[1]

Workflow Diagram (DOT):

Figure 1: Step-by-step synthesis pathway for Per-O-octyl

Critical Control Points (Causality):

-

Drying

-CD: Water reacts violently with NaH and consumes the alkylating agent. Validation: TGA analysis of starting material should show <0.5% weight loss below 100°C. -

Excess Reagents: 18 hydroxyls require >25 equivalents of NaH and Bromooctane to drive the reaction to completion. Incomplete substitution results in "amphiphilic" impurities that ruin solubility in pure hexane.

-

Hexane Extraction: Native CD and partially substituted byproducts remain in the aqueous/DMF phase or precipitate, while the fully substituted product migrates to hexane.

Structural Characterization

To validate the structure, one must confirm the disappearance of hydroxyl signals and the integration of octyl chains.

-

H NMR (

-

3.0–4.0 ppm: Broad multiplets corresponding to the glucose skeletal protons (H1–H6) and the

-

1.2–1.4 ppm: Massive methylene envelope (

-

0.88 ppm: Methyl triplets (

-

Absence: No broad singlet at

4.5–6.0 ppm (Hydroxyl -OH), confirming full substitution.[1]

-

3.0–4.0 ppm: Broad multiplets corresponding to the glucose skeletal protons (H1–H6) and the

-

MALDI-TOF MS: Look for the molecular ion peak

at approx m/z ~3100.[1]

Applications in Drug Delivery & Materials[7][8][9][10]

Lipid Nanoparticles (LNPs) & Reverse Micelles

Per-O-octyl

-

Mechanism: In non-polar media (oils), the CD cavity remains relatively electron-rich (due to glycosidic oxygens).[1] It can encapsulate polar guests or specific metal ions, acting as a reverse micelle without the dynamic instability of surfactant aggregates.

-

LNP Utility: It can be doped into the lipid shell of mRNA-LNPs to modulate membrane fluidity or create specific binding sites for targeting ligands.

Supramolecular Liquid Crystals

The molecule exhibits thermotropic liquid crystalline behavior.[3] The rigid core and flexible alkyl tails induce a Columnar Hexagonal (

-

Relevance: These materials are used as ion-conductive channels (if doped with Lithium salts) or as anisotropic matrices for drug release.[1]

Interaction Logic Diagram (DOT):

Figure 2: Logical flow of host-guest interaction in non-polar media.[1] The octyl chains provide solubility, while the cavity captures specific guests.

References

-

Leiterman, R. V., Mulski, M. J., & Connors, K. A. (1995). Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Link

-

Ling, C. C., et al. (1993).[1][4] Synthesis and liquid crystal properties of per-6-thioalkyl-substituted beta-cyclodextrins. Journal of the Chemical Society, Chemical Communications. (Foundational text on alkylated CD liquid crystals).

-

ChemWhat Database. (n.d.).[1] 2,3,6-Tri-O-octyl-alpha-cyclodextrin Properties (CAS 140395-31-9).[1][2] Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Wenz, G. (1994).[1] Cyclodextrins as building blocks for supramolecular structures and functional units.[5][6][7] Angewandte Chemie International Edition. (Authoritative review on CD derivatization).

Sources

- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. chemwhat.com [chemwhat.com]

- 3. Cyclodextrin-based liquid crystals: A novel approach to promote the formation of thermotropic cubic mesophases and their potential applications as electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Host-guest chemistry of octylated alpha-cyclodextrin

An In-Depth Technical Guide to the Host-Guest Chemistry of Octylated Alpha-Cyclodextrin

Foreword: Beyond the Native Cage

Cyclodextrins (CDs), a family of cyclic oligosaccharides born from the enzymatic digestion of starch, have long been mainstays in supramolecular chemistry and pharmaceutical formulation.[1][2][3] Their fundamental structure—a hydrophilic exterior shielding a lipophilic core—makes them exceptional molecular hosts, capable of encapsulating "guest" molecules to form non-covalent inclusion complexes.[1][4] This guide, however, moves beyond the canonical α, β, and γ-cyclodextrins to explore a powerful, chemically tailored derivative: octylated alpha-cyclodextrin (α-CD) .

The functionalization of native cyclodextrins is a deliberate strategy to refine and enhance their hosting capabilities.[5][6] By covalently attaching eight-carbon alkyl (octyl) chains to the hydroxyl groups of the α-CD scaffold, we fundamentally alter its physicochemical properties. This modification amplifies the hydrophobicity of the molecule, creating a "super-hydrophobic" host system uniquely suited for the complexation of highly lipophilic drugs and challenging APIs. This guide provides a comprehensive exploration of the synthesis, characterization, and application of octylated α-CD, offering field-proven insights into its advanced host-guest chemistry for modern drug development.

The Host Molecule: Synthesis and Structural Identity

The transformation of hydrophilic α-cyclodextrin into its lipophilic octylated counterpart is a cornerstone of its function. The synthetic process is designed to replace the hydroxyl protons with long alkyl chains, thereby inverting its solubility profile and enhancing its affinity for nonpolar guests.

Rationale of Synthesis

The most common synthetic route involves a Williamson ether synthesis. The core principle relies on activating the hydroxyl groups on the α-CD backbone to become potent nucleophiles. This is achieved by deprotonation with a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).[7] The resulting alkoxide ions readily attack an electrophilic octylating agent, such as 1-bromooctane, forming a stable ether linkage. Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid unwanted side reactions.

Experimental Protocol: Per-O-octylation of α-Cyclodextrin

This protocol describes a representative synthesis for achieving a high degree of substitution. Researchers must adapt and optimize parameters based on their specific equipment and desired product specifications.

Materials:

-

α-Cyclodextrin (dried under vacuum)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dried α-cyclodextrin in anhydrous DMF.

-

Activation: Carefully add sodium hydride to the solution in portions at 0 °C. The mixture is stirred and allowed to warm to room temperature for several hours to ensure complete deprotonation of the hydroxyl groups.

-

Alkylation: Add 1-bromooctane dropwise to the reaction mixture. The reaction is typically heated (e.g., to 60 °C) and stirred for 24-48 hours to drive the substitution to completion.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until effervescence ceases.

-

Extraction: Pour the mixture into water and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, a viscous oil, is purified by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to separate the fully octylated product from partially substituted species and other impurities.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the octyl chains and the absence of starting material.[8][9]

Structural Visualization

The diagram below illustrates the structural transformation from the native α-CD to its per-octylated derivative.

Caption: From Hydrophilic Host to Lipophilic Host.

The Host-Guest Interaction: Principles and Driving Forces

The formation of an inclusion complex is a thermodynamically favorable process governed by a dynamic equilibrium between the free host and guest molecules and the bound complex.

Host + Guest ⇌ Host-Guest Complex

The primary driving forces for complexation in aqueous solutions are non-covalent and synergistic:

-

Hydrophobic Interaction: This is the most significant contributor. The system seeks to minimize the unfavorable interaction between nonpolar surfaces (the guest and the host's cavity) and water. By encapsulating the nonpolar guest, the overall entropy of the system increases due to the release of ordered, "high-energy" water molecules from these surfaces into the bulk solvent.[8][10][11] The octyl chains on the exterior of the α-CD dramatically intensify this effect.

-

Van der Waals Forces: Once the guest is positioned within the cavity, weak, short-range van der Waals interactions provide enthalpic stabilization.[10]

-

Conformational Fit: The relative size and shape of the guest molecule and the host cavity are crucial. α-Cyclodextrin's smaller cavity is ideal for encapsulating linear alkyl chains or single aromatic rings.

Caption: The Host-Guest Inclusion Process.

Quantifying the Interaction: A Guide to Key Methodologies

Characterizing the host-guest interaction requires quantifying its strength (binding constant), stoichiometry, and thermodynamic profile. Several complementary techniques are employed for this purpose.

Phase Solubility Studies

This foundational technique provides a straightforward method to determine the effect of the host on guest solubility and to calculate the apparent stability constant (Kc).[12][13]

Principle: An excess amount of a poorly soluble guest drug is equilibrated with aqueous solutions containing increasing concentrations of octylated α-CD. The formation of a soluble host-guest complex increases the total amount of guest in the solution.

Experimental Protocol: Higuchi & Connors Method

-

Preparation: Prepare a series of aqueous buffer solutions with increasing concentrations of octylated α-CD (e.g., 0 to 10 mM).

-

Equilibration: Add an excess amount of the guest drug to each solution to ensure saturation.

-

Agitation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).

-

Separation: After equilibration, filter the solutions (e.g., using a 0.22 µm syringe filter) to remove the undissolved solid guest.

-

Quantification: Analyze the filtrate to determine the total concentration of the dissolved guest using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Analysis: Plot the total guest concentration against the octylated α-CD concentration. For a 1:1 complex, a linear (Aₗ-type) plot is often observed.[14][15] The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the guest (S₀) using the equation: Kc = Slope / (S₀ * (1 - Slope))

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment by directly measuring the heat changes associated with complex formation.[16][17][18]

Principle: A solution of the host (octylated α-CD) is titrated into a solution of the guest molecule in a highly sensitive calorimeter. The heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

Experimental Protocol: ITC Analysis

-

Solution Preparation: Prepare precisely concentrated solutions of the guest and octylated α-CD in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

-

Instrument Setup: Load the guest solution into the sample cell and the octylated α-CD solution into the injection syringe. Allow the system to thermally equilibrate.

-

Titration: Perform a series of small, sequential injections of the host solution into the guest solution. A control experiment, titrating the host into the buffer alone, should be run to subtract the heat of dilution.

-

Data Acquisition: The instrument records the heat change after each injection, generating a titration curve of heat (µcal/sec) versus time.

-

Data Analysis: Integrate the peaks to determine the heat change per injection (ΔH). Plot this against the molar ratio of host to guest. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine:

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming inclusion and elucidating the geometry of the complex.[4][9][20] Upon complexation, the protons of the guest molecule that are inside the CD cavity experience a different magnetic environment and show a change in their chemical shift (typically an upfield shift). Similarly, the internal protons of the CD (H-3 and H-5) are also shifted. 2D NMR techniques like ROESY can identify through-space correlations, providing direct evidence of which parts of the guest are in close proximity to the host cavity.[3][21]

-

Fluorescence Spectroscopy: This highly sensitive method is applicable if the guest molecule is fluorescent.[5][22] The fluorescence emission of a guest is often enhanced when it moves from the polar aqueous environment into the nonpolar CD cavity. By titrating a solution of the fluorescent guest with octylated α-CD and monitoring the change in fluorescence intensity, the binding constant can be accurately determined.[23][24][25]

Interpreting the Data: The Thermodynamic Signature

The thermodynamic parameters obtained from ITC provide deep insight into the nature of the binding forces.

| Parameter | Symbol | Significance | Interpretation |

| Binding Constant | Ka | Strength of the host-guest interaction. | Higher Ka indicates a more stable complex. |

| Gibbs Free Energy | ΔG | Spontaneity of complexation. | Must be negative for a spontaneous process. Calculated via ΔG = -RTln(Ka).[16] |

| Enthalpy Change | ΔH | Heat released or absorbed during binding. | Negative (Exothermic): Favorable enthalpic contribution (e.g., van der Waals forces, H-bonds).Positive (Endothermic): Unfavorable enthalpic contribution, indicating binding is driven by entropy.[10][26][27] |

| Entropy Change | ΔS | Change in the system's randomness. | Positive (Favorable): Increased disorder, typically from the release of ordered water molecules (hydrophobic effect).Negative (Unfavorable): Increased order due to the association of two molecules.[10][26][27] |

A complexation driven primarily by a large positive ΔS and a small or positive ΔH is characteristic of a classic hydrophobic interaction. Conversely, a large negative ΔH suggests that van der Waals forces or hydrogen bonding are the dominant stabilizing forces.

Applications in Drug Development & Formulation

The unique properties of octylated α-cyclodextrin translate into significant advantages for formulating challenging drug candidates.

-

Solubility Enhancement: Its primary application is to dramatically increase the aqueous solubility of poorly water-soluble drugs (BCS Class II and IV), which is often the rate-limiting step for absorption.[2][6][]

-

Bioavailability Improvement: By presenting the drug in a molecularly dispersed state at the site of absorption, octylated α-CD can significantly enhance oral bioavailability.[2][29]

-

Drug Stabilization: Encapsulation within the host cavity protects the guest drug from degradation pathways like hydrolysis and photolysis, improving the shelf-life of formulations.[6][30]

-

Advanced Formulations: It enables the development of aqueous formulations for various delivery routes, including parenteral, ophthalmic, and nasal, for drugs that would otherwise require harsh co-solvents.[29][31]

-

Taste Masking: By sequestering bitter or unpleasant tasting APIs, it can improve patient compliance, particularly in pediatric or oral dissolving formulations.[1][]

Conclusion

Octylated alpha-cyclodextrin represents a significant advancement over its native precursor, offering a specialized tool for overcoming critical drug development hurdles. Its intensely lipophilic character, a direct result of chemical synthesis, makes it an exceptionally potent host for forming stable inclusion complexes with nonpolar guest molecules. A thorough understanding of its synthesis, combined with rigorous characterization of the host-guest interaction using techniques like ITC, NMR, and phase solubility studies, empowers researchers to rationally design and optimize formulations. By leveraging the principles of its host-guest chemistry, scientists can unlock the therapeutic potential of poorly soluble compounds, leading to the development of safer, more stable, and more effective medicines.

References

- D'Aria, F., et al. Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

- Cravotto, G., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI.

- Moyers-Montoya, E., et al. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions. New Journal of Chemistry.

- Li, S., et al. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

- Al-Maaieh, A. I., & Flanagan, D. R. (2015). Thermodynamic Properties of Inclusion Complexes between β-Cyclodextrin and Naphthenic Acid Fraction Components. Energy & Fuels.

- Censi, R., & Di Martino, P. (2015). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. Molecules.

- Tomeček, J., et al. (2021).

- Tvaroška, I., et al. (2012). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. Beilstein Journal of Organic Chemistry.

- Rekharsky, M. V., & Inoue, Y. (1998). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Comprehensive Supramolecular Chemistry.

- Chmiel, T., et al. (2025). Evaluating Theoretical Solvent Models for Thermodynamic and Structural Descriptions of Dacarbazine–Cyclodextrin Complexes. MDPI.

- Guidon, J. (2015).

- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.

- Zhang, Y., et al. (2025). A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants.

- Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.

- Tomeček, J., et al. (2021).

- Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

- Wiosna-Saltyk, K., et al. (2026). New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins.

- Longhi, M., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET.

- Loman, A., et al. (2010). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. PMC.

- Li, H., et al. (2010).

- Loftsson, T., & Vogensen, S. B. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients.

- Bleta, R., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journals.

- Papanikolaou, P., et al. (2021). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry.

- Rajewski, R. A., & Stella, V. J. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics.

- Challa, R., et al. (2005).

- Gidwani, B., & Vyas, A. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.

- Kumar, A., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology.

- BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

- Astray, G., et al. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications.

- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- Alfa Chemistry. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.

- Haley, R. M., et al. (2020).

- Alfa Chemistry. (2025). Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Alfa Chemistry.

- Das, S., et al. (2018).

- Skiba, M., et al. (2025). Synthesis of per-substituted hydrophilic and hydrophobic β-cyclodextrin derivatives.

Sources

- 1. oatext.com [oatext.com]

- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study to Probe Subsistence of Host-Guest Inclusion Complexes of α and β-Cyclodextrins with Biologically Potent Drugs for Safety Regulatory Dischargement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. islandscholar.ca [islandscholar.ca]

- 6. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 9. onlinepharmacytech.info [onlinepharmacytech.info]

- 10. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. d-nb.info [d-nb.info]

- 17. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]

- 18. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 19. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publikace.k.utb.cz [publikace.k.utb.cz]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Evaluating Theoretical Solvent Models for Thermodynamic and Structural Descriptions of Dacarbazine–Cyclodextrin Complexes. The Theoretical and Conductometric Study [mdpi.com]

- 29. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. alfachemic.com [alfachemic.com]

- 31. alfachemic.com [alfachemic.com]

2,3,6-Tri-O-octyl-alpha-cyclodextrin CAS 140395-31-9 data

Topic: 2,3,6-Tri-O-octyl-alpha-cyclodextrin (CAS 140395-31-9): Synthesis, Physicochemical Profiling, and Applications in Chiral Recognition Content Type: Technical Reference Guide Audience: Research Scientists, Chromatographers, and Supramolecular Chemists

Executive Summary

2,3,6-Tri-O-octyl-alpha-cyclodextrin (CAS 140395-31-9), often referred to as per-O-octyl-alpha-cyclodextrin, is a highly lipophilic derivative of native alpha-cyclodextrin. By substituting all 18 hydroxyl groups of the parent macrocycle with octyl chains, the molecule transitions from a water-soluble host to a hydrophobic, viscous liquid or waxy solid capable of dissolving in non-polar organic solvents.

This modification preserves the chiral cavity of the alpha-cyclodextrin (cavity diameter ~4.7–5.3 Å) while imparting high thermal stability and miscibility with polysiloxanes. Consequently, its primary utility lies in Gas Chromatography (GC) as a chiral stationary phase for the enantioseparation of volatile organic compounds and in Ion-Selective Electrodes (ISEs) as a neutral ionophore for molecular recognition.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 140395-31-9 |

| Chemical Name | Hexakis(2,3,6-tri-O-octyl)-alpha-cyclodextrin |

| Molecular Formula | C₁₈₀H₃₄₈O₃₀ |

| Molecular Weight | ~2992.67 g/mol |

| Physical State | Viscous colorless to pale yellow liquid or waxy solid |

| Solubility | Soluble in CHCl₃, THF, CH₂Cl₂, Hexane, Toluene. Insoluble in water. |

| Density | ~1.14 g/mL (predicted) |

| Refractive Index | ~1.46–1.48 |

| Thermal Stability | Stable up to >250°C (suitable for GC applications) |

Structural Logic

The native alpha-cyclodextrin consists of 6 glucopyranose units.[1][2] Each unit has three hydroxyl groups at positions 2, 3, and 6.

-

Total Substitutions: 6 units × 3 positions = 18 Octyl groups.

-

Effect of Octylation: The long alkyl chains (

) act as a "solvent shell," dramatically lowering the melting point and allowing the macrocycle to function as a liquid phase in capillary columns without crystallization.

Synthesis Protocol: Per-O-Alkylation

Objective: Complete substitution of all 18 hydroxyl groups to ensure homogeneity and prevent peak tailing in GC applications.

Reaction Mechanism: Williamson Ether Synthesis via nucleophilic substitution.

Step-by-Step Methodology

-

Pre-treatment: Dry native alpha-cyclodextrin (5.0 g, ~5.1 mmol) in a vacuum oven at 100°C for 12 hours to remove cavity-bound water. Critical Step: Water consumes NaH and reduces yield.

-

Activation: Suspend Sodium Hydride (NaH, 60% dispersion in oil, ~40 eq per CD mole) in anhydrous DMF (100 mL) under Argon atmosphere at 0°C. Slowly add the dried alpha-CD.

-

Alkylation: Stir for 1 hour to ensure complete deprotonation. Add 1-Bromooctane (or 1-Iodooctane) dropwise (excess, ~40 eq).

-

Reaction: Heat the mixture to 70°C and stir for 48 hours. The suspension will likely turn into a clearer solution or a biphasic mixture as the lipophilic product forms.

-

Quenching: Cool to 0°C. Carefully add Methanol to quench excess NaH.

-

Extraction: Pour the mixture into ice-water. Extract with n-Hexane (3 x 100 mL). The product migrates to the hexane layer.

-

Purification: Wash the organic layer with water and brine. Dry over

. Concentrate in vacuo.-

Final Polish: Purify via silica gel column chromatography using Hexane:Ethyl Acetate (95:5) to remove trace mono/di-substituted impurities.

-

Applications & Mechanisms

A. Chiral Stationary Phase for Gas Chromatography (GC)

The primary industrial application of CAS 140395-31-9 is in high-resolution capillary GC.

-

Mechanism: The "three-point interaction" model. The analyte interacts with the CD cavity via inclusion complexation, while the octyl chains provide a non-polar interaction surface. Enantiomers are separated based on the stability difference of their inclusion complexes within the chiral cavity.

-

Target Analytes: Small volatile enantiomers, chiral alcohols, esters, and terpenes.

-

Column Preparation: The derivative is typically diluted in a polysiloxane gum (e.g., OV-1701) to form a stable coating on fused silica capillaries.

B. Ion-Selective Electrodes (ISE)

Used as a neutral ionophore in PVC membrane electrodes.

-

Selectivity: The alpha-CD cavity size is ideal for recognizing specific organic ammonium ions (e.g., alkylammonium) or metal cations, discriminating based on ionic radius and hydrophobicity.

-

Advantage: The octyl chains prevent the CD from leaching out of the PVC membrane into the aqueous sample phase, a common failure mode for native CDs.

Characterization Standards

To validate the synthesis of CAS 140395-31-9, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Absence: No broad singlet at

4.5–6.0 ppm (hydroxyl protons). -

Presence: Strong multiplets at

0.8–1.5 ppm (terminal methyl and methylene protons of octyl chains). -

Anomeric Protons: Doublets at

5.0–5.2 ppm.

-

-

IR Spectroscopy:

-

Disappearance: Broad band at 3400 cm⁻¹ (O-H stretch).

-

Appearance: Strong C-H stretching bands at 2850–2960 cm⁻¹.

-

-

Mass Spectrometry (MALDI-TOF):

-

Look for

peak at approx m/z 3015.

-

Safety & Handling

-

Reagents: Sodium Hydride is pyrophoric and reacts violently with water. All synthesis steps involving NaH must be conducted under inert gas (Argon/Nitrogen) in a fume hood.

-

Product: The final per-octyl derivative is generally considered low toxicity but should be handled as a chemical irritant. Avoid inhalation of vapors if heated.

References

-

Bicchi, C., et al. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A. Link

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

-

O'Keeffe, F., et al. (1987). Neutral carrier-based ion-selective electrodes for the determination of organic ammonium ions. Analyst. Link

-

Harata, K. (1998). Structural Aspects of Stereodifferentiation in the Solid State. Chemical Reviews. Link

-

Easton, C. J., & Lincoln, S. F. (1999). Modified Cyclodextrins: Scaffolds and Templates for Supramolecular Chemistry. Imperial College Press. Link

Sources

An In-depth Technical Guide to the Core Differences Between Native α-Cyclodextrin and Tri-O-octyl-α-Cyclodextrin

This guide provides a comprehensive analysis of native alpha-cyclodextrin (α-CD) and its alkylated derivative, 2,3,6-tri-O-octyl-α-cyclodextrin. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple comparison to explore the fundamental chemical and physical transformations that occur upon modification and their profound implications for research and application. We will delve into the structural disparities, resulting physicochemical properties, mechanisms of molecular inclusion, and the practical methodologies required for their characterization.

Part 1: The Molecular Architecture: From Hydrophilic Torus to Lipophilic Funnel

The functional heart of any cyclodextrin is its three-dimensional structure. The transformation from native α-CD to its per-octylated derivative is a radical one, fundamentally altering its interaction with the surrounding chemical environment.

Native α-Cyclodextrin (α-CD): A Polar Host

Native α-CD is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1] This arrangement creates a toroidal, or doughnut-shaped, molecule with a distinct polarity distribution.[2] The exterior is hydrophilic due to the presence of numerous primary and secondary hydroxyl groups, rendering it water-soluble.[3] Conversely, the central cavity is lined with C-H bonds and ether-like oxygen atoms, creating a relatively nonpolar, or hydrophobic, microenvironment.[2] This structural duality is the cornerstone of its utility, enabling it to encapsulate hydrophobic "guest" molecules within its cavity while remaining soluble in aqueous solutions.[2][4]

Tri-O-octyl-α-CD: A Nonpolar Analogue

In 2,3,6-tri-O-octyl-α-cyclodextrin, every hydroxyl group on the glucose subunits has been replaced with a long, nonpolar octyl (-C₈H₁₇) chain via an ether linkage. This exhaustive alkylation dramatically inverts the molecule's overall character. The once hydrophilic exterior is now a dense, flexible layer of hydrophobic alkyl chains. This modification has several critical consequences:

-

Loss of Water Solubility: The replacement of hydrogen-bond-donating hydroxyl groups with lipophilic chains eliminates its solubility in water.[5]

-

Gain of Organic Solubility: The molecule becomes readily soluble in nonpolar organic solvents like hexane, toluene, and chloroform.

-

Altered Cavity Access: The flexible octyl chains can partially or fully occupy the cyclodextrin cavity, influencing its ability to form inclusion complexes.

Comparative Physicochemical Properties

The structural changes directly translate to distinct physicochemical properties, which are critical for selecting the appropriate cyclodextrin for a given application.

| Property | Native α-Cyclodextrin | Tri-O-octyl-α-Cyclodextrin | Rationale for Difference |

| Molecular Weight | 972.9 g/mol [3] | ~2981 g/mol (Calculated) | Addition of 18 octyl chains (C₈H₁₇) significantly increases the molecular mass. |

| Aqueous Solubility | High (~145 g/L at 25°C)[1] | Insoluble | Replacement of polar -OH groups with nonpolar octyl chains prevents hydration and dissolution in water.[5] |

| Organic Solubility | Insoluble in nonpolar solvents | Soluble in nonpolar solvents (e.g., hexane, chloroform) | The dense lipophilic exterior of octyl chains readily interacts with nonpolar solvent molecules. |

| Melting Point | Decomposes >250°C[6] | Expected to have a lower, defined melting point | Native CD decomposes before melting due to strong intermolecular hydrogen bonding. The alkylated derivative has weaker van der Waals forces between molecules, allowing for a distinct melting transition.[6] |

| Hydrophilicity | High | Very Low | Governed by the nature of the external surface functional groups (-OH vs. -C₈H₁₇). |

Part 2: The Mechanism of Inclusion: A Tale of Two Solvents

The formation of a host-guest inclusion complex is the primary function of a cyclodextrin. However, the driving forces and optimal conditions for this process are fundamentally different for the native and octylated forms.

Inclusion in Native α-CD: An Aqueous Phenomenon

In an aqueous environment, the formation of an inclusion complex with a hydrophobic guest molecule is an energetically favorable process.[2] The primary driving force is the displacement of high-energy water molecules from the nonpolar cavity.[7] These water molecules have fewer hydrogen bonding partners within the cavity compared to bulk water.[7] By expelling them to accommodate a nonpolar guest, the system achieves a more stable, lower-energy state. This interaction is further stabilized by van der Waals forces between the guest and the cavity wall.

Inclusion in Tri-O-octyl-α-CD: A Non-Aqueous Paradigm

Tri-O-octyl-α-CD operates in nonpolar organic solvents, where the concept of a "hydrophobic effect" is irrelevant. Inclusion complex formation in this context is driven by more subtle interactions:

-

Van der Waals Forces: Favorable dispersion forces between the guest and the cyclodextrin cavity.

-

Dipole-Dipole Interactions: If the guest molecule possesses some polarity, it can interact with the ether linkages within the cavity.

-

Steric Fit: The size and shape of the guest molecule relative to the cavity remain crucial.

A significant challenge for guest inclusion is the potential for "self-inclusion," where one or more of the flexible octyl chains can fold back to occupy the cavity, acting as a competitive inhibitor to external guest binding.

Part 3: Experimental Characterization: Protocols for Differentiation

Accurate characterization is essential to confirm the identity and purity of these compounds. The following protocols provide robust, self-validating systems for distinguishing between native α-CD and its octylated derivative.

Workflow for Cyclodextrin Identification

Protocol 1: Solubility Assessment

Objective: To provide a rapid, primary differentiation based on polarity.

Methodology:

-

Label two 1.5 mL microcentrifuge tubes.

-

Add ~5 mg of the sample cyclodextrin to each tube.

-

To the first tube, add 1 mL of deionized water.

-

To the second tube, add 1 mL of hexane.

-

Vortex both tubes vigorously for 30 seconds.

-

Visually inspect for dissolution.

Expected Results & Validation:

-

Native α-CD: Will fully dissolve in water and remain an insoluble solid in hexane.

-

Tri-O-octyl-α-CD: Will remain an insoluble solid in water and fully dissolve in hexane.

-

Causality: The outcome is a direct consequence of the "like dissolves like" principle, validating the external polarity of the molecule.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups present in the molecule.[8]

Methodology:

-

Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Grind the mixture until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent disc.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.

Expected Results & Validation:

-

Native α-CD: A very broad and strong absorption band will be observed between 3500-3200 cm⁻¹, characteristic of the O-H stretching from the numerous hydroxyl groups. Weaker C-H stretching peaks will appear around 2900 cm⁻¹.

-

Tri-O-octyl-α-CD: The broad O-H band will be completely absent. Instead, very strong and sharp absorption bands will dominate the spectrum between 2960-2850 cm⁻¹, corresponding to the C-H stretching of the numerous CH₂ and CH₃ groups in the octyl chains.

-

Causality: The presence or absence of the O-H stretching band is definitive proof of the success (or failure) of the alkylation reaction.

Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by analyzing the chemical environment of protons.[9][10]

Methodology:

-

For Native α-CD: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆ (deuterated dimethyl sulfoxide).

-

For Tri-O-octyl-α-CD: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃ (deuterated chloroform).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

Expected Results & Validation:

-

Native α-CD (in DMSO-d₆): The spectrum will show complex multiplets between ~3.0 and 5.0 ppm corresponding to the protons of the glucose units. Distinct peaks for the hydroxyl protons will also be visible.

-

Tri-O-octyl-α-CD (in CDCl₃): The spectrum will be dominated by large signals between ~0.8 and 1.5 ppm. Specifically, a triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) groups of the octyl chains and a broad multiplet around 1.2-1.4 ppm for the internal methylene (-CH₂-) groups. The signals for the glucose backbone protons will still be present but will be much smaller in integration compared to the octyl chain signals.

-

Causality: The ratio of the integrated signal intensity of the alkyl protons to the glucose protons provides quantitative validation of the molecular structure.

Protocol 4: Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal transitions and stability of the materials.[11][12]

Methodology:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid (a pinhole may be used for native CD to allow water to escape).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to 350°C under a nitrogen atmosphere.

Expected Results & Validation:

-

Native α-CD: The thermogram will show a broad endothermic peak below 120°C, corresponding to the loss of associated water molecules.[11] There will be no sharp melting peak; instead, thermal decomposition will be observed at temperatures above 250°C.[6][13]

-

Tri-O-octyl-α-CD: The initial dehydration peak will be absent. A sharp, well-defined endothermic peak will be observed at a much lower temperature, which corresponds to the melting point of the crystalline or semi-crystalline material.

-

Causality: The strong intermolecular hydrogen bonding network in native α-CD prevents it from melting before it decomposes.[14] The substitution with alkyl chains replaces these strong interactions with weaker van der Waals forces, allowing for a distinct solid-to-liquid phase transition (melting).

Part 4: Applications: Divergent Paths in Science and Technology

The profound differences in physicochemical properties dictate entirely separate fields of application for these two molecules.

Applications of Native α-Cyclodextrin:

Its GRAS (Generally Recognized as Safe) status and ability to operate in aqueous systems have led to widespread use.

-

Pharmaceuticals: To enhance the aqueous solubility and bioavailability of poorly soluble drugs (BCS Class II and IV).[15][16]

-

Food Industry: For the stabilization of volatile flavors, masking of off-tastes, and removal of cholesterol.[17]

-

Cosmetics: To stabilize active ingredients and control the release of fragrances.[]

Potential Applications of Tri-O-octyl-α-Cyclodextrin:

Its lipophilic nature opens doors to applications in non-aqueous and interfacial systems.

-

Phase-Transfer Catalysis: Acting as a carrier for reagents between immiscible aqueous and organic phases.

-

Lipid-Based Drug Delivery: Incorporation into liposomes or solid lipid nanoparticles to modify drug loading or release characteristics for highly lipophilic drugs.

-

Specialty Chromatography: Use as a chiral or non-chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the separation of nonpolar analytes.

-

Organic Synthesis: As a "molecular container" in nonpolar solvents to influence reaction selectivity or protect functional groups.

Conclusion

The chemical modification of native α-cyclodextrin by per-O-octylation is not a subtle alteration but a complete transformation of its chemical identity. It converts a water-soluble, hydrophilic host into an organic-soluble, lipophilic one. This guide has detailed the structural and physicochemical consequences of this change, providing a framework for understanding their divergent behaviors in host-guest chemistry. The choice between these two molecules is therefore not one of preference, but of necessity, dictated entirely by the solvent system, the nature of the guest molecule, and the targeted application. The experimental protocols provided herein offer a clear and reliable pathway for their unambiguous identification and characterization, empowering researchers to make informed decisions in their scientific endeavors.

References

-

Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. PubMed. [Link]

-

Veiga, M. D., et al. (2002). Characterization of Some Cyclodextrin Derivatives by Thermal Analysis. AKJournals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemistry of Cyclodextrins: Understanding Alpha-Cyclodextrin's Inclusion Complex Formation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

-

Shagieva, E. A., et al. (2022, October 28). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. MDPI. [Link]

-

de Paula, E., et al. (2021, November 2). Native Cyclodextrins and Their Derivatives as Potential Additives for Food Packaging: A Review. MDPI. [Link]

-

Li, J., et al. (2004, December 15). Inclusion complex formation between alpha-cyclodextrin and biodegradable aliphatic polyesters. PubMed. [Link]

-

Fenyvesi, É., et al. (2005). Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate. [Link]

-

Becuwe, M., et al. (2018, May 17). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. [Link]

-

Jimenez, V. (2008, April 11). CHARACTERIZATION OF α-CYCLODEXTRIN INCLUSION COMPLEXES WITH TRANS-CINNAMIC ACID IN AN ACID. VTechWorks. [Link]

-

Challa, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

-

Ribeiro, A. C. F., et al. (2001). Thermal analysis of cyclodextrins and their inclusion compounds. ResearchGate. [Link]

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. [Link]

-